![molecular formula C19H18ClN3O3 B2832313 N1-(4-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 942012-27-3](/img/structure/B2832313.png)
N1-(4-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
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Description
N1-(4-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, also known as OXA-23 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in combating antibiotic resistance.
Scientific Research Applications
Synthesis and Chemical Properties
A novel synthetic approach involving the rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes to synthesize di- and mono-oxalamides showcases the chemical versatility and potential applications of compounds similar to N1-(4-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide in creating anthranilic acid derivatives and oxalamides. This method highlights the operational simplicity and high yield, providing new avenues for synthetic chemistry applications (Mamedov et al., 2016).
Antimicrobial and Antiviral Potential
Research on Schiff bases, including compounds structurally related to N1-(4-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, has demonstrated significant antimicrobial activity. These bases, synthesized through the reaction of 2-benzoylpyridine with various amines, showed good activity against pathogenic bacteria species. Molecular docking studies further identified these compounds as potential inhibitors of the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, underscoring their relevance in the development of new antiviral drugs (Al‐Janabi et al., 2020).
Enhancing HIV Neutralization
N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide, a compound closely related to the one , was investigated for its potential to block the interaction between the human immunodeficiency virus type 1 (HIV-1) gp120 and its receptor CD4. This study showed that small molecules like NBD-556 could enhance the neutralizing activities of antibodies against HIV-1, suggesting the potential of similar compounds in augmenting HIV treatment strategies (Yoshimura et al., 2010).
Catalytic Applications
The copper-catalyzed coupling reactions of (hetero)aryl chlorides with amides, using catalyst systems that include oxalamide derivatives, underline the compound's utility in facilitating difficult chemical transformations. This highlights the broad applicability of oxalamide and its derivatives in organic synthesis and catalysis, opening up new pathways for the efficient synthesis of complex molecules (De et al., 2017).
Material Science and Polymer Research
In polymer science, the effects of soluble-type nucleators, including oxalamides, on the crystallization behavior of poly(l-lactic acid) were explored. This research demonstrates the significant impact of oxalamide derivatives on promoting crystallization under specific conditions, providing insights into the development of materials with enhanced properties (Shen et al., 2016).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c20-14-8-6-13(7-9-14)12-21-18(25)19(26)22-15-3-1-4-16(11-15)23-10-2-5-17(23)24/h1,3-4,6-9,11H,2,5,10,12H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHJQUJRZRXHDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide |
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